Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742559
InChI: InChI=1S/C6H9N3OS/c1-2-11(7,10)6-8-4-3-5-9-6/h3-5,7H,2H2,1H3
SMILES:
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol

Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17742559

Molecular Formula: C6H9N3OS

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone -

Specification

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
IUPAC Name ethyl-imino-oxo-pyrimidin-2-yl-λ6-sulfane
Standard InChI InChI=1S/C6H9N3OS/c1-2-11(7,10)6-8-4-3-5-9-6/h3-5,7H,2H2,1H3
Standard InChI Key SRIOIVDGTNTXRP-UHFFFAOYSA-N
Canonical SMILES CCS(=N)(=O)C1=NC=CC=N1

Introduction

Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone is a complex organic compound characterized by its unique combination of functional groups, including an ethyl group, an imino group, and a pyrimidine ring. This compound falls under the category of heterocyclic compounds, which are defined by the presence of at least one non-carbon atom in the ring structure. The "lambda6" designation indicates that the sulfur atom is in a higher oxidation state, which is crucial for its reactivity and potential applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone typically involves a multi-step process. While specific synthetic routes can vary based on available starting materials and desired yields, they generally follow established protocols for heterocyclic chemistry. This compound participates in various chemical reactions due to its functional groups, highlighting its versatility in synthetic organic chemistry.

Biological Activities and Potential Applications

Research indicates that Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's structure enables it to interact with biological targets, potentially influencing cellular processes. Studies have shown that compounds with similar structures often exhibit significant activity against various pathogens and cancer cell lines, suggesting that this compound may also possess similar therapeutic potentials.

Comparison with Similar Compounds

Several compounds share structural similarities with Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone. Here is a comparison table highlighting some of these compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanoneEthyl group, imino group, pyrimidine ringCombination of ethyl and pyrimidine moieties
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanoneContains a pyrimidine ring and sulfanoneFocused on methyl substitution rather than ethyl
Imino(3-methoxyphenyl)methyl-lambda6-sulfanoneIncorporates a methoxyphenyl groupDifferentiated by methoxy substitution
(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanoneFeatures fluorinated phenyl groupUnique due to difluorination

Research Findings and Future Directions

Data from pharmacological studies are necessary to confirm the mechanisms of action and elucidate specific pathways affected by Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone. Techniques such as molecular docking, surface plasmon resonance, or isothermal titration calorimetry could be utilized to assess interactions with biological targets quantitatively. Further research is required to fully elucidate the specific biological mechanisms and therapeutic potential of this compound.

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